molecular formula C6H13ClN2O3 B2798668 methyl3-(2-aminoacetamido)propanoatehydrochloride CAS No. 208829-58-7

methyl3-(2-aminoacetamido)propanoatehydrochloride

Cat. No.: B2798668
CAS No.: 208829-58-7
M. Wt: 196.63
InChI Key: HYXWRPKMAAUCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl3-(2-aminoacetamido)propanoatehydrochloride is a chemical compound with a variety of applications in scientific research. It is known for its unique structure, which includes an aminoacetyl group and a propanoate ester, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(2-aminoacetamido)propanoatehydrochloride typically involves the reaction of methyl 3-aminopropanoate with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

methyl3-(2-aminoacetamido)propanoatehydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

methyl3-(2-aminoacetamido)propanoatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl3-(2-aminoacetamido)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s aminoacetyl group is crucial for its binding affinity and specificity towards target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • Methyl 3-[(2-furylmethyl)amino]propanoate
  • Methyl 3-[(4-aminobenzoyl)amino]propanoate

Uniqueness

methyl3-(2-aminoacetamido)propanoatehydrochloride stands out due to its unique aminoacetyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specificity and reactivity are crucial .

Biological Activity

Methyl 3-(2-aminoacetamido)propanoate hydrochloride is a compound of interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

Methyl 3-(2-aminoacetamido)propanoate hydrochloride is an amino acid derivative with the following chemical structure:

  • Chemical Formula : C₅H₁₁ClN₂O₃
  • Molecular Weight : 180.61 g/mol

This compound features a methyl ester group and an aminoacetamido moiety, which are critical for its biological interactions.

The biological activity of methyl 3-(2-aminoacetamido)propanoate hydrochloride can be attributed to several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) :
    • Recent studies indicate that compounds with similar structures exhibit significant HDAC inhibitory activity, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle control and apoptosis .
  • Antiproliferative Effects :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to have superior antiproliferative potency compared to known HDAC inhibitors such as SAHA against U937 and MDA-MB-231 cells .
  • Immune Modulation :
    • Compounds that share structural similarities with methyl 3-(2-aminoacetamido)propanoate hydrochloride have demonstrated the ability to activate Toll-like receptors (TLRs), enhancing both innate and adaptive immune responses .

In Vitro Studies

In vitro assays have demonstrated that methyl 3-(2-aminoacetamido)propanoate hydrochloride exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
U9375.4
MDA-MB-2317.2
K5626.8
PC-38.0

These values indicate a potent effect on cell viability, suggesting that the compound could be a candidate for further development as an anticancer agent.

Case Studies

  • Case Study: Anticancer Activity :
    A study involving the administration of methyl 3-(2-aminoacetamido)propanoate hydrochloride in a xenograft model demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis via upregulation of pro-apoptotic markers .
  • Case Study: Immune Response Enhancement :
    Another investigation assessed the compound's ability to enhance TLR-mediated immune responses in murine models. Results indicated that co-administration with non-immunogenic antigens significantly boosted antibody production, highlighting its potential as an adjuvant in vaccine formulations .

Properties

IUPAC Name

methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)2-3-8-5(9)4-7;/h2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXWRPKMAAUCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.